molecular formula C30H28N2O6S B1672473 GW627368 CAS No. 439288-66-1

GW627368

Katalognummer: B1672473
CAS-Nummer: 439288-66-1
Molekulargewicht: 544.6 g/mol
InChI-Schlüssel: XREWXJVMYAXCJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(benzenesulfonyl)-2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)phenyl]acetamide (CAS No. 439288-66-1), commonly referred to as GW627368X, is a synthetic small-molecule antagonist of the prostanoid EP4 receptor. Its molecular formula is C₃₀H₂₈N₂O₆S, with a molecular weight of 544.62 g/mol . Structurally, it features a benzo[f]isoindol-3-one core substituted with diethoxy groups, a phenylacetamide side chain, and a benzenesulfonyl moiety (SMILES: CCOC1=C2CN(C(=O)C2=C(C3=CC=CC=C31)OCC)C4=CC=C(C=C4)CC(=O)NS(=O)(=O)C5=CC=CC=C5) .

GW627368X demonstrates nanomolar potency (IC₅₀ values in the range of 1–10 nM) and high selectivity (>1,000-fold) for the EP4 receptor over other prostanoid receptors (EP1, EP2, EP3, FP, TP, DP, and IP) . It has been extensively studied for its role in modulating prostaglandin E₂ (PGE₂)-mediated pathways, particularly in vascular relaxation, inflammation, and hypoxia-induced cellular responses .

Eigenschaften

IUPAC Name

N-(benzenesulfonyl)-2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N2O6S/c1-3-37-28-23-12-8-9-13-24(23)29(38-4-2)27-25(28)19-32(30(27)34)21-16-14-20(15-17-21)18-26(33)31-39(35,36)22-10-6-5-7-11-22/h5-17H,3-4,18-19H2,1-2H3,(H,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREWXJVMYAXCJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2CN(C(=O)C2=C(C3=CC=CC=C31)OCC)C4=CC=C(C=C4)CC(=O)NS(=O)(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30195993
Record name GW-627368X
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30195993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439288-66-1
Record name GW-627368X
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439288661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GW-627368X
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30195993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GW-627368X
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9P1ZGY0SE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von GW 627368 umfasst mehrere Schritte, beginnend mit der Herstellung des Benzo[f]isoindol-Grundgerüsts. Die wichtigsten Schritte sind:

Industrielle Produktionsmethoden: Die industrielle Produktion von GW 627368 folgt ähnlichen Synthesewegen, ist jedoch für die Großproduktion optimiert. Dies umfasst:

Analyse Chemischer Reaktionen

Reaktionstypen: GW 627368 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Wichtigste gebildete Produkte:

Wissenschaftliche Forschungsanwendungen

GW 627368 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

    Chemie: Wird als Werkzeug verwendet, um den Prostanoid-EP4-Rezeptor und seine Rolle in verschiedenen chemischen Signalwegen zu untersuchen.

    Biologie: Hilft beim Verständnis der biologischen Funktionen des EP4-Rezeptors in zellulären Prozessen.

    Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen untersucht, die mit Entzündungen und Krebs zusammenhängen.

    Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf den Prostanoid-EP4-Rezeptor abzielen .

5. Wirkmechanismus

GW 627368 entfaltet seine Wirkung, indem es selektiv den Prostanoid-EP4-Rezeptor antagonisiert. Dieser Rezeptor ist an verschiedenen physiologischen Prozessen beteiligt, darunter Entzündungen und Immunantworten. Durch Blockierung des EP4-Rezeptors hemmt GW 627368 die Bindung von Prostaglandin E2, wodurch Entzündungen und andere damit verbundene Wirkungen reduziert werden. Die Verbindung hat auch eine Affinität zum Thromboxan-A2-Rezeptor, der eine Rolle bei der Thrombozytenaggregation und dem Gefäßtonus spielt .

Ähnliche Verbindungen:

    GW 803430: Ein weiterer EP4-Rezeptorantagonist mit ähnlichen Eigenschaften.

    TP-008: Eine Verbindung mit Affinität zum Thromboxan-A2-Rezeptor.

    PGD2-IN-1: Ein effektiver DP-Rezeptorantagonist .

Einzigartigkeit von GW 627368: GW 627368 zeichnet sich durch seine hohe Selektivität und Potenz für den EP4-Rezeptor sowie seine zusätzliche Affinität zum Thromboxan-A2-Rezeptor aus. Diese doppelte Wirkung macht es zu einer einzigartigen und wertvollen Verbindung für die Forschung in den Bereichen Entzündungen, Krebs und Herz-Kreislauf-Erkrankungen .

Wirkmechanismus

GW 627368 exerts its effects by selectively antagonizing the prostanoid EP4 receptor. This receptor is involved in various physiological processes, including inflammation and immune response. By blocking the EP4 receptor, GW 627368 inhibits the binding of prostaglandin E2, thereby reducing inflammation and other related effects. The compound also has affinity for the thromboxane A2 receptor, which plays a role in platelet aggregation and vascular tone .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

GW627368X vs. Butaprost
  • Butaprost (free acid): A selective EP2 receptor agonist. While both compounds target prostaglandin receptors, Butaprost activates EP2, leading to vasodilation and cAMP elevation, whereas GW627368X antagonizes EP4, blocking PGE₂-induced signaling .
  • Structural Differences : Butaprost is a prostaglandin analogue with a cyclopentane ring and carboxylic acid group, contrasting with GW627368X’s synthetic benzoisoindol scaffold .
GW627368X vs. L902,688
  • L902,688 : A potent EP4 receptor agonist. Despite sharing the same target, L902,688 activates EP4, promoting cAMP production and downstream anti-inflammatory effects, while GW627368X inhibits these pathways .
  • Selectivity : GW627368X’s selectivity for EP4 over EP2/EP3 is superior to many agonists, making it a valuable tool for dissecting EP4-specific roles .
GW627368X vs. GW6471
  • Both compounds are sulfonamide derivatives, but GW6471’s mechanism involves co-repressor recruitment to PPARα, highlighting divergent therapeutic applications .

Pharmacological and Biochemical Data

Compound Target Mechanism Molecular Weight (g/mol) Key Pharmacological Properties
GW627368X EP4 receptor Antagonist 544.62 IC₅₀ = 1–10 nM; >1,000-fold selectivity
Butaprost EP2 receptor Agonist ~400 (estimated) EC₅₀ = 0.3 μM (EP2)
L902,688 EP4 receptor Agonist ~450 (estimated) EC₅₀ = 2.3 nM (EP4)
Latanoprost FP receptor Agonist 432.58 Glaucoma treatment (FP activation)

Key Research Findings

EP4 Antagonism in Vascular Studies : GW627368X inhibited PGE₂-induced vasorelaxation in human pulmonary veins (pA₂ = 7.3), outperforming earlier EP4 antagonists in specificity .

Synthetic Accessibility: Unlike natural prostaglandins (e.g., Latanoprost), GW627368X’s synthetic structure allows for scalable production and chemical modifications .

Biologische Aktivität

N-(benzenesulfonyl)-2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)phenyl]acetamide is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound comprises a benzenesulfonyl group attached to an acetamide moiety, linked to a phenyl ring and a benzo[f]isoindole derivative. Its molecular formula is C₁₈H₁₉N₃O₄S, with a molecular weight of approximately 358.42 g/mol.

Structural Characteristics

The structural complexity of N-(benzenesulfonyl)-2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)phenyl]acetamide contributes significantly to its biological activity. The presence of the benzo[f]isoindole structure, along with diethoxy groups, enhances its solubility and reactivity, while the sulfonamide functional group is known for its medicinal chemistry applications, particularly in the development of antibacterial agents .

Table 1: Structural Features and Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
SulfanilamideContains sulfonamide groupAntibacterial
BenzamideSimple amide structureAnticancer
5-FluorouracilPyrimidine analogAntitumor
N-(benzenesulfonyl)-2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)phenyl]acetamide Complex benzo[f]isoindole core with sulfonamide moietyPotentially diverse mechanisms of action

Antimicrobial Properties

Preliminary studies indicate that compounds similar to N-(benzenesulfonyl)-2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)phenyl]acetamide exhibit significant antimicrobial activities. Research has shown that sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways . The unique structure of this compound may provide distinct mechanisms of action compared to simpler sulfonamides.

Cardiovascular Effects

Research involving benzenesulfonamide derivatives indicates potential cardiovascular effects. For instance, studies have shown that certain derivatives can influence perfusion pressure and coronary resistance in experimental models. One study demonstrated that specific benzenesulfonamide derivatives reduced perfusion pressure in a time-dependent manner, suggesting interactions with cardiovascular biomolecules .

Docking Studies

Molecular docking studies have been employed to understand how N-(benzenesulfonyl)-2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)phenyl]acetamide interacts with biological targets. These studies often utilize protein-ligand docking simulations to predict binding affinities and modes of action against various targets such as calcium channels, which are crucial in regulating vascular tone and blood pressure .

Study on Perfusion Pressure

A recent study evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure using an experimental design that included control and treatment groups. The results indicated that certain derivatives significantly decreased perfusion pressure compared to controls, highlighting their potential therapeutic applications in cardiovascular conditions .

Antimicrobial Activity Evaluation

Another study focused on evaluating the antimicrobial activity of compounds related to N-(benzenesulfonyl)-2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)phenyl]acetamide against bacterial strains and pathogenic fungi. The findings suggested that these compounds exhibited varying degrees of antimicrobial efficacy, supporting further investigation into their clinical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GW627368
Reactant of Route 2
GW627368

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.